In Vitro Potency as a PDE5 Inhibitor vs. Active Pharmaceutical Ingredient (API)
(6S,12aR)-Tadalafil demonstrates high, albeit distinct, inhibitory potency against phosphodiesterase type 5 (PDE5) when compared to the clinically used (6R,12aR)-Tadalafil (API). The compound exhibits an IC50 value of 5 nM against PDE5 . In contrast, the active pharmaceutical ingredient, (6R,12aR)-Tadalafil, is reported to have a more potent IC50 of 1.8 nM in comparable in vitro enzyme inhibition assays . This ~2.8-fold difference in potency underscores the stereochemical specificity of the PDE5 active site.
| Evidence Dimension | In Vitro Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 5 nM |
| Comparator Or Baseline | (6R,12aR)-Tadalafil: 1.8 nM |
| Quantified Difference | Approximately 2.8-fold less potent |
| Conditions | Enzyme inhibition assay against human PDE5 |
Why This Matters
This quantitative data defines the compound's biological activity, confirming its utility as a potent tool compound distinct from the API, which is essential for structure-activity relationship (SAR) studies and for validating that analytical methods do not misidentify it as the more active API.
